6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
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Description
6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Fluorinated Quinolones as Antibacterial Agents : A study by Stefancich et al. (1985) highlighted the synthesis of fluorinated compounds related to nalidixic acid, demonstrating high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria (Stefancich et al., 1985). Similarly, Desai et al. (2021) focused on synthesizing novel quinolone fused with hybrid heterocycles, which showed significant antibacterial efficacy against different bacterial strains (Desai et al., 2021).
Novel Antibacterial Quinolones : Kuramoto et al. (2003) designed new N-1 substituents of naphthyridones and quinolones, which exhibited potent antibacterial activities against various bacteria, including resistant strains (Kuramoto et al., 2003).
Synthesis and Structural Analysis
Synthesis and Molecular Structure Analysis : Vaksler et al. (2023) reported the synthesis of a potential antimicrobial and antiviral drug, focusing on its molecular and crystal structures (Vaksler et al., 2023).
Crystal Structure and Antitumor Activity : Zhou et al. (2021) synthesized a compound and analyzed its crystal structure, molecular docking, and antitumor activity, demonstrating the compound's efficacy against human cancer cell lines (Zhou et al., 2021).
Antimicrobial and Larvicidal Activities
Antimicrobial and Mosquito Larvicidal Activity : Rajanarendar et al. (2010) synthesized a series of compounds exhibiting good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).
Antibacterial Evaluation of Quinolones : Zhang et al. (1991) synthesized a group of quinoline-3-carboxylic acids and evaluated their antibacterial activity, though no significant activity was found in the compounds tested (Zhang et al., 1991).
Anticancer Applications
Anticancer Activity of Quinoline Derivatives : A study by Reddy et al. (2015) designed quinoline derivatives for anticancer activity and found significant cytotoxicity against human cancer cell lines (Reddy et al., 2015).
QSCR Analysis for Antitumor Agents : Joon et al. (2021) performed a Quantitative structure cytotoxicity relationship analysis on fluoroquinolone analogues, demonstrating their potential as antitumor agents (Joon et al., 2021).
Properties
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-10-27-16-24(32(30,31)19-9-5-7-17(2)12-19)25(29)20-13-21(26)23(14-22(20)27)28-11-6-8-18(3)15-28/h5,7,9,12-14,16,18H,4,6,8,10-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDACCQRCJAIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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